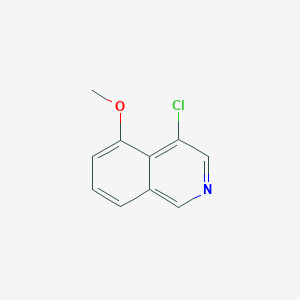![molecular formula C13H18N2O3 B13675791 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is a chemical compound with the molecular formula C13H18N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a formyl group, and a dimethylcarbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate typically involves the reaction of dimethylcarbamoyl chloride with 2-[(dimethylamino)methyl]-4-formylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as benzene or xylene and the presence of a base like sodium hydroxide to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yields and purity of the product. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) is a common method for producing dimethylcarbamoyl chloride, which is then reacted with the phenol derivative to obtain the final product .
化学反应分析
Types of Reactions
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate.
Reduction: 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and other agrochemicals
作用机制
The mechanism of action of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate involves its interaction with specific molecular targets. The dimethylcarbamate group can inhibit certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt normal cellular processes, leading to the desired biological effect. The pathways involved may include the inhibition of acetylcholinesterase, which is crucial for nerve signal transmission .
相似化合物的比较
Similar Compounds
- 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate
- 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate
- 2-[(Dimethylamino)methyl]-4,5-dimethylphenyl Dimethylcarbamate
Uniqueness
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
属性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
[2-[(dimethylamino)methyl]-4-formylphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,9H,8H2,1-4H3 |
InChI 键 |
XBTCXBBKROIMEG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


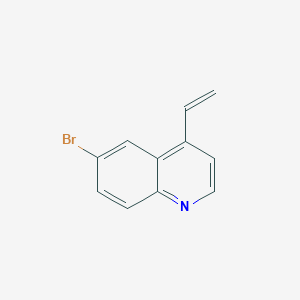
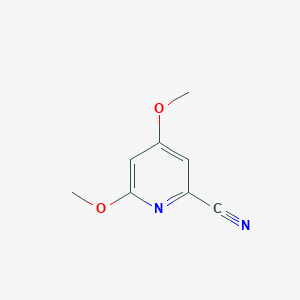
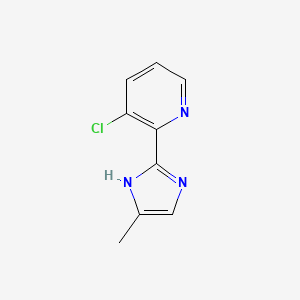
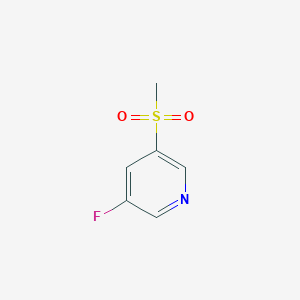
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
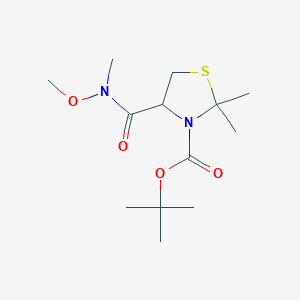
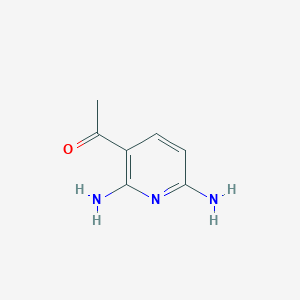
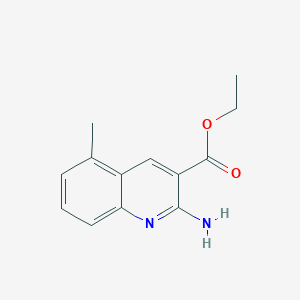
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
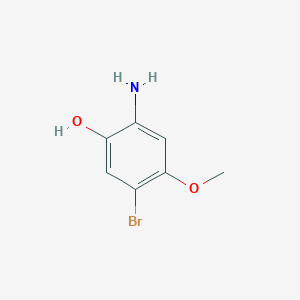
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)


